molecular formula C2H6Br2S B1339109 Bromodimethylsulfonium Bromide CAS No. 50450-21-0

Bromodimethylsulfonium Bromide

Cat. No.: B1339109
CAS No.: 50450-21-0
M. Wt: 221.94 g/mol
InChI Key: RGVBVVVFSXWUIM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromodimethylsulfonium bromide (BDMS) is an organobromine compound commonly used in organic synthesis and as a reagent in biochemical and physiological studies. It is a colorless, water-soluble, and relatively stable compound with a molecular weight of 194.99 g/mol. BDMS is an important reagent in organic synthesis, and its use has been increasing over the past few decades. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. BDMS has also been used in biochemical and physiological studies to study the properties of proteins and other biomolecules.

Scientific Research Applications

Catalytic System for Beckmann Rearrangement

Bromodimethylsulfonium bromide, when combined with zinc chloride, serves as an excellent catalytic system for the liquid-phase Beckmann rearrangement. This process transforms various ketoximes into corresponding amides/lactams, achieving good to excellent yields at reflux temperatures in acetonitrile (Yadav, Patel, & Srivastava, 2010).

Catalyst for Michael Addition

This compound effectively catalyzes the Michael addition of a variety of amines to electron-deficient alkenes. This chemoselective process occurs at room temperature under solvent-free conditions, resulting in excellent yields of products from both aliphatic and benzylic amines (Khan, Parvin, Gazi, & Choudhury, 2007).

Mannich-Type Reactions

This compound catalyzes Mannich-type reactions involving a variety of aldimines, generated in situ from aldehydes and anilines, with enolizable ketones or diethyl malonate. This results in the formation of β-amino carbonyl compounds. The process features shorter reaction times and good to excellent yields, avoiding aqueous workup and chromatographic separations (Khan, Parvin, & Choudhury, 2008).

Condensation Reaction Synthesis

This compound acts as a catalyst in one-pot three-component condensation reactions of aldehydes, 2-naphthol, and thiols in acetonitrile at room temperature. It provides good yields under mild reaction conditions, with operational simplicity being a notable feature (Khan, Ali, Dar, & Lal, 2011).

α-Bromination of β-Keto Esters and 1,3-Diketones

It has been found effective and regioselective for α-monobromination of β-keto esters and 1,3-diketones. This method is advantageous due to the lack of need for chromatographic separation, less hazardous nature compared to molecular bromine, and absence of additional bases or catalysts (Khan, Ali, Goswami, & Choudhury, 2006).

Lossen Rearrangement

This compound efficiently catalyzes the Lossen rearrangement of hydroxamic acids to corresponding isocyanates, which are then trapped in situ with various amines to afford unsymmetrical ureas. The process is noted for its simplicity, mildness, and excellent yields (Yadav, Yadav, Srivastava, Watal, & Yadav, 2012).

Mechanism of Action

The mechanism of action of BDMS involves its role as an expedient storage of molecular bromine or bromine radicals or bromonium ions and also of nucleophilic bromide ion . This makes it a versatile reagent in various chemical reactions.

Safety and Hazards

BDMS is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Properties

IUPAC Name

bromo(dimethyl)sulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrS.BrH/c1-4(2)3;/h1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBVVVFSXWUIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467268
Record name Bromodimethylsulfonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50450-21-0
Record name Bromodimethylsulfonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050450210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodimethylsulfonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromodimethylsulfonium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMODIMETHYLSULFONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999D47ZFVO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.